molecular formula C9H12ClN5 B13635789 1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine

1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine

Cat. No.: B13635789
M. Wt: 225.68 g/mol
InChI Key: OKDXGXDLXPGUSF-UHFFFAOYSA-N
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Description

1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro and methyl groups, along with the amine functionality, makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H12ClN5

Molecular Weight

225.68 g/mol

IUPAC Name

1-[(4-chloro-2,5-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C9H12ClN5/c1-6-9(10)8(14(2)13-6)5-15-4-7(11)3-12-15/h3-4H,5,11H2,1-2H3

InChI Key

OKDXGXDLXPGUSF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Cl)CN2C=C(C=N2)N)C

Origin of Product

United States

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